Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) is an opioid peptide identified in enzymatic digests of wheat gluten. [, ] It belongs to the class of exorphins, peptides with opioid activity derived from food proteins. [, ] Gluten Exorphin B5 has been a subject of scientific research, primarily for its potential effects on prolactin secretion and its interaction with opioid receptors. [, , ]
Gluten Exorphin B5 is primarily sourced from wheat gluten through enzymatic hydrolysis. This process breaks down gluten proteins into smaller peptides, including Gluten Exorphin B5. Research has demonstrated its presence in human blood and other biological samples, indicating its relevance in nutritional and physiological studies related to gluten consumption.
Gluten Exorphin B5 belongs to a class of compounds known as opioid peptides. These peptides are characterized by their ability to bind to opioid receptors, which are involved in pain modulation and various neuroendocrine functions. Specifically, Gluten Exorphin B5 is classified under food-derived opioid peptides, highlighting its origin from dietary sources.
The synthesis of Gluten Exorphin B5 typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support resin. The process includes several key steps:
In addition to SPPS, industrial production may utilize recombinant DNA technology, where genes encoding Gluten Exorphin B5 are inserted into microorganisms. These microorganisms then produce the peptide through fermentation processes, offering a scalable and cost-effective production method.
The molecular structure of Gluten Exorphin B5 can be represented as follows:
The structure exhibits a characteristic arrangement that allows it to interact effectively with opioid receptors.
The molecular weight of Gluten Exorphin B5 is approximately 759.0 g/mol. Its specific structural features contribute to its biological activity and interaction with receptor sites.
Gluten Exorphin B5 can participate in several chemical reactions:
Common reagents used in these reactions include:
Gluten Exorphin B5 exerts its effects primarily through stimulation of prolactin secretion. The mechanism involves:
Research indicates that this action can be blocked by naloxone, an opioid antagonist, confirming that its effects are mediated through classical opioid receptors .
Relevant data indicate that maintaining appropriate storage conditions is crucial for preserving its biological activity.
Gluten Exorphin B5 has several scientific applications:
Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) belongs to a class of exogenous opioid peptides released during enzymatic digestion of wheat gluten. Its core structural motif centers around the N-terminal tyrosine residue (Tyr1), which is an absolute requirement for opioid activity across all receptor subtypes. This residue engages in a critical hydrogen bond interaction with a conserved histidine residue (His6.52 according to Ballesteros-Weinstein numbering) within the orthosteric binding pocket of opioid receptors [1] [5]. Molecular modeling studies reveal that the N-terminal sequence (Tyr The C-terminal residues (Trp4-Leu5) confer distinctive pharmacological properties. The bulky, hydrophobic indole ring of Tryptophan4 contributes to hydrophobic stabilization within the receptor pocket. This contrasts with the phenylalanine (Phe4) found in Leu-enkephalin. Computational docking simulations suggest Trp4 forms favorable π-π stacking interactions with aromatic residues (e.g., Phe, Trp, Tyr) in transmembrane helices 5 and 6 of the δ-opioid receptor (DOR), potentially enhancing binding stability [5] [8]. Leucine5 provides further hydrophobic anchoring, influencing receptor subtype selectivity and functional efficacy [1] [8]. Table 1: Structural Comparison of GE-B5 with Related Opioid Peptides GE-B5 exhibits marked receptor subtype selectivity, demonstrating significantly higher affinity and functional potency at the δ-opioid receptor (DOR) compared to μ-opioid (MOR) and κ-opioid (KOR) receptors. Competitive radioligand binding assays using brain membrane preparations or transfected cells consistently reveal a binding affinity hierarchy: DOR > MOR > KOR [2] [4]. Quantitative data shows GE-B5 possesses approximately 1.7-fold lower affinity for DOR and 1.2-fold lower affinity for MOR compared to Leu-enkephalin, while retaining significant bioactivity [2] [10]. This selectivity profile is primarily dictated by its unique C-terminal residues (Trp4-Leu5), which interact with divergent extracellular loop regions and transmembrane domain residues specific to the DOR binding pocket conformation [5] [8]. Site-directed mutagenesis studies pinpoint specific residue determinants within DOR crucial for high-affinity GE-B5 binding. Mutations in the second extracellular loop (ECL2), particularly residues with aromatic side chains, drastically reduce GE-B5 binding affinity and functional efficacy (e.g., G-protein activation, adenylyl cyclase inhibition). In contrast, mutations in analogous regions of MOR have less pronounced effects, underscoring the structural basis for DOR selectivity [5] [8]. Furthermore, computational models predict that Trp4 engages in specific hydrophobic contacts with DOR residues (e.g., Trp284 in ECL2, Val281) that are less complementary in MOR or KOR [8]. Table 2: Opioid Receptor Binding Affinity and Selectivity of GE-B5 and Reference Peptides A defining characteristic of GE-B5 is its ability to exert significant physiological effects via peripheral opioid receptors without crossing the blood-brain barrier (BBB). Intravenous administration of GE-B5 (3 mg/kg body weight) in rats induces a rapid and significant increase in serum prolactin levels, peaking within 20 minutes [2] [3] [9]. This effect is completely abolished by pre-treatment with the broad-spectrum opioid receptor antagonist naloxone, confirming opioid receptor mediation. Crucially, pre-treatment with naloxone methobromide (NMB), a permanently charged quaternary derivative of naloxone that does not penetrate the BBB, also completely blocks GE-B5-induced prolactin secretion [2] [3]. This provides definitive evidence that GE-B5 acts exclusively on opioid receptors located outside the BBB, likely within circumventricular organs or peripheral tissues with endocrine functions. The primary site of action for GE-B5-induced prolactin release is believed to be the median eminence (ME). The ME lacks a fully formed BBB, allowing circulating peptides access to opioid receptors expressed on dopaminergic nerve terminals originating from the hypothalamus [2] [6]. GE-B5 binding to DOR (and potentially MOR) in this region is proposed to inhibit tonic dopamine release. Dopamine is the primary hypothalamic inhibitor of prolactin secretion from pituitary lactotrophs. Therefore, a reduction in dopaminergic tone disinhibits prolactin release, leading to elevated serum levels [3] [6] [9]. This mechanism operates independently of direct actions within the brain parenchyma. Beyond endocrine effects, GE-B5 exhibits peripheral signaling capabilities. In vitro studies using intestinal epithelial (Caco-2) and lymphoblastic (SUP-T1) cell lines demonstrate that GE-B5 binding to DOR activates mitogenic and pro-survival pathways. Specifically, GE-B5 treatment stimulates the phosphorylation of extracellular signal-regulated kinases 1/2 (Erk1/2) and protein kinase B (Akt) within hours [8]. These kinases are central to cellular proliferation and survival signaling networks. Activation occurs in a concentration-dependent manner and is inhibited by DOR-selective antagonists (e.g., naltrindole), confirming receptor specificity. This suggests GE-B5 may influence intestinal epithelial turnover or immune cell responses locally within the gut mucosa, potentially relevant to conditions like celiac disease and its comorbidities [8]. Antagonism studies provide critical pharmacological tools for dissecting the site and receptor mediation of GE-B5 effects. Naloxone, a tertiary amine opioid antagonist, readily crosses the BBB and antagonizes opioid receptors both centrally and peripherally. Intraperitoneal (i.p.) pre-administration of naloxone (e.g., 1-5 mg/kg) completely abolishes the prolactin-releasing effect of intravenously (i.v.) administered GE-B5 in rats [3] [9]. This demonstrates that the effect is mediated by classical opioid receptors but does not discriminate between central and peripheral sites of action. To pinpoint the site of action, naloxone methobromide (NMB) is employed. NMB is a quaternary ammonium analog of naloxone. The permanent positive charge prevents its passive diffusion across the BBB, restricting its action solely to peripheral opioid receptors [2] [3]. Experimental protocols involve i.p. pre-treatment with an effective dose of NMB (typically 5 mg/kg in rats), followed by i.v. administration of GE-B5. Blood samples are then collected over time (e.g., up to 40-60 minutes) for prolactin measurement [2] [3]. Results consistently show that NMB pre-treatment completely blocks GE-B5-induced prolactin secretion, mirroring the effect of naloxone [2] [3]. This provides conclusive evidence that GE-B5 stimulates prolactin secretion by activating opioid receptors located outside the BBB. The inability of NMB to cross the BBB rules out a significant contribution from direct actions of GE-B5 on central opioid receptors accessible from the systemic circulation. These findings solidify the model of GE-B5 acting via peripheral receptors, particularly within the median eminence, to modulate hypothalamic-pituitary function. While GE-B5 is the most potent and well-studied gluten exorphin, several other isoforms exhibit opioid activity. These peptides are classified based on their source (gliadin or glutenin) and sequence. Key isoforms include Gluten Exorphin A4 (Gly-Tyr-Tyr-Pro), A5 (Gly-Tyr-Tyr-Pro-Thr), B4 (Tyr-Gly-Gly-Trp), C (Tyr-Pro-Ile-Ser-Leu), and B5 (Tyr-Gly-Gly-Trp-Leu) [1] [4] [10]. Their relative potency varies considerably due to structural differences impacting receptor binding affinity and stability. GE-B5 consistently demonstrates superior opioid activity compared to other isoforms in both in vitro and in vivo assays. Its EC50 for DOR activation is significantly lower than that of GE-A4, A5, B4, and C [4] [8]. This enhanced potency is attributed primarily to its full pentapeptide structure and the specific C-terminal Leu5 residue. The Leu5 provides crucial hydrophobic interactions absent in the tetrapeptide GE-B4 (Tyr-Gly-Gly-Trp), resulting in significantly higher receptor affinity and functional efficacy for GE-B5 [2] [4]. GE-C (Tyr-Pro-Ile-Ser-Leu), possessing a Tyr-Pro N-terminal motif common to some casein-derived exorphins, shows weaker and potentially more MOR-biased activity compared to GE-B5's DOR preference [1] [10]. Functional comparisons extend beyond receptor binding. In vitro studies on cell proliferation reveal distinct signaling profiles. GE-B5 is the most potent inducer of Erk1/2 and Akt phosphorylation in SUP-T1 lymphoblastic cells, correlating with its higher DOR affinity and ability to promote cell cycle progression [8]. GE-A4, A5, and B4 require significantly higher concentrations to achieve similar effects on these mitogenic pathways [8]. Furthermore, while GE-B5 potently stimulates prolactin release after peripheral administration, GE-B4 requires much higher doses to elicit a measurable, albeit weaker, prolactin response [9]. This underscores the critical role of the C-terminal Leu residue in GE-B5 for robust bioactivity in physiological systems. Table 3: Comparative Bioactivity of Major Gluten Exorphin Isoforms Table 4: Key Bioactive Peptides Mentioned in the ArticlePeptide Name Amino Acid Sequence Receptor Message Domain Key Structural Features Gluten Exorphin B5 Tyr-Gly-Gly-Trp-Leu Tyr-Gly-Gly-Trp Trp4 hydrophobic bulk, Leu5 C-terminal anchor Leu-Enkephalin Tyr-Gly-Gly-Phe-Leu Tyr-Gly-Gly-Phe Phe4 aromatic, standard endogenous ligand β-Casomorphin-7 Tyr-Pro-Phe-Pro-Gly-Pro-Ile Tyr-Pro-Phe Tyr-Pro-Phe motif, proline-rich, resistant to degradation Rubiscolin-6 Tyr-Pro-Leu-Asp-Leu-Phe Tyr-Pro-Leu Tyr-Pro motif, acidic residue (Asp3) Receptor Specificity: δ-Opioid vs. μ/κ-Opioid Receptor Affinity
Peptide δ-Opioid Receptor (DOR) IC50 (nM) or Ki (nM) μ-Opioid Receptor (MOR) IC50 (nM) or Ki (nM) κ-Opioid Receptor (KOR) IC50 (nM) or Ki (nM) Primary Receptor Selectivity Gluten Exorphin B5 ~15-30 nM [2] [4] ~200-400 nM [2] [4] >1000 nM (Weak or negligible) [4] δ (DOR) Leu-Enkephalin ~4-10 nM ~50-100 nM >1000 nM δ (DOR) DAMGO >1000 nM ~1-5 nM >1000 nM μ (MOR) U-50488 >1000 nM >1000 nM ~5-20 nM κ (KOR) In Vivo Mechanisms of Peripheral Opioid Signaling
Antagonism Studies with Naloxone and Naloxone Methobromide
Comparative Efficacy Among Gluten Exorphin Isoforms
Gluten Exorphin Isoform Amino Acid Sequence Relative DOR Affinity/Potency Key Functional Effects Demonstrated Notes B5 Tyr-Gly-Gly-Trp-Leu ++++ (Highest) Strong prolactin release; Erk/Akt activation; Increased cell proliferation Gold standard for gluten exorphin activity B4 Tyr-Gly-Gly-Trp ++ Weak prolactin release at high doses; Moderate Erk/Akt activation Lacks C-terminal Leu anchor A5 Gly-Tyr-Tyr-Pro-Thr + Moderate Erk activation at high concentrations; Minimal effect on Akt Tyr-Pro motif, N-terminal Gly A4 Gly-Tyr-Tyr-Pro + Weak Erk activation at high concentrations Shorter analog of A5 C Tyr-Pro-Ile-Ser-Leu ++ (MOR > DOR?) Limited functional data; predicted MOR activity Tyr-Pro motif, resembles casomorphins Compound Name Source Primary Receptor Target Key References Gluten Exorphin B5 (GE-B5) Wheat Gluten (Enzymatic Digest) δ-Opioid Receptor (DOR) [2] [3] [8] Leu-Enkephalin Endogenous (Preproenkephalin A) δ-Opioid Receptor (DOR) [1] [5] β-Casomorphin-7 Bovine Milk Casein (Enzymatic Digest) μ-Opioid Receptor (MOR) [1] [10] Rubiscolin-6 Spinach Rubisco (Enzymatic Digest) δ-Opioid Receptor (DOR) [1] [7] Naloxone Semisynthetic Opioid Antagonist μ, δ, κ-Opioid Receptors [2] [3] [6] Naloxone Methobromide (NMB) Semisynthetic Quaternary Antagonist Peripheral μ, δ, κ Receptors [2] [3] DAMGO Synthetic Peptide ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) μ-Opioid Receptor (MOR) [5] Dynorphin A Endogenous (Prodynorphin) κ-Opioid Receptor (KOR) [5] [6]
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1